N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine
Description
Structural Features
The compound comprises:
- An imidazo[1,2-a]pyridine core (positions 1–7).
- A 4-bromophenyl group at position 2.
- A benzylamine substituent at position 3.
SMILES Notation BrC1=CC=C(C2=C(NCC3=CC=CC=C3)N4C=CC=CC4=N2)C=C1
Graphical Representation
While no image is provided, the structure can be described as follows:
- The imidazo[1,2-a]pyridine core has nitrogen atoms at positions 1 and 3.
- The 4-bromophenyl group (C₆H₄Br) is attached to position 2 via a single bond.
- The benzylamine group (-CH₂-C₆H₅) is bonded to the nitrogen at position 3.
Table: Key Structural Properties
| Property | Value |
|---|---|
| Ring System | Imidazo[1,2-a]pyridine |
| Substituents | 2-(4-Bromophenyl), 3-(Benzylamine) |
| Hybridization | sp² (aromatic rings), sp³ (amine nitrogen) |
Properties
Molecular Formula |
C20H16BrN3 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C20H16BrN3/c21-17-11-9-16(10-12-17)19-20(22-14-15-6-2-1-3-7-15)24-13-5-4-8-18(24)23-19/h1-13,22H,14H2 |
InChI Key |
QBROOVUNAPEDMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine typically involves multi-step reactions. One common method includes the condensation of aryl ketones with 2-amino-N-heterocycles in the presence of dimethyl sulfoxide as a methylene donor. This reaction is often catalyzed by potassium persulfate (K2S2O8) and iodine (I2), resulting in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as catalyst-free synthesis, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Br2 in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a complex organic compound belonging to the imidazopyridine family. It has potential biological activities and unique structural characteristics that have garnered attention in medicinal chemistry. The compound features an imidazo[1,2-A]pyridine core substituted with a benzyl group and a 3-bromophenyl moiety.
Chemical Reactivity
The chemical reactivity of N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine can be explored through various synthetic pathways.
Aza-Friedel–Crafts Reaction This reaction facilitates the introduction of alkyl or aryl groups at the C3 position of imidazo[1,2-A]pyridines. This method uses Lewis acids to promote electrophilic addition reactions between imidazo[1,2-A]pyridines and aldehydes or amines, leading to the formation of diverse derivatives with varying functional groups.
Electrophilic Substitution Reactions The bromine atom at the 3-position can be substituted by nucleophiles under suitable conditions, allowing for further derivatization of the compound.
Biological Activities
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine exhibits promising biological activities, particularly in pharmacology. Studies have investigated compounds in this class for their potential as anticancer agents, with some indicating they may inhibit specific cancer cell lines and modulate various signaling pathways involved in tumor growth. These compounds may also possess antimicrobial properties and could serve as leads for developing new therapeutic agents targeting infectious diseases.
Applications
N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine has potential applications in various fields. Its specific combination of substituents influences its chemical reactivity and biological profile compared to similar compounds.
Table of Related Compounds
| Compound Name | Structure | Notable Characteristics |
|---|---|---|
| 3-Benzyl-2-(4-bromophenyl)imidazo[1,2-a]pyridine | Structure | Exhibits different biological activity profiles due to the position of the bromine atom. |
| 3-(4-Chlorophenyl)-N-benzylimidazo[1,2-a]pyridine | Structure | Displays significant anticancer activity but differs in selectivity compared to N-Benzyl-2-(3-bromophenyl)imidazo[1,2-A]pyridin-3-amine. |
| 3-(Phenyl)-N-benzylimidao[1,2-a]pyridine | Structure | Lacks halogen substituents; thus, it may exhibit different reactivity and biological activity. |
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival and proliferation of microbial or cancer cells. Molecular docking studies have shown that this compound can bind to active sites of target proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Key Observations :
- Methylsulfonyl () offers strong electron withdrawal and hydrogen-bonding capacity, critical for COX-2 inhibition .
- Bulkiness : The benzyl group in the target compound may sterically hinder binding compared to smaller groups like tert-butyl () .
- Heterocyclic Modifications : Isoxazole (Compound 11) introduces additional hydrogen-bonding sites, which could improve target engagement .
Physicochemical Properties
- Melting Points : Analogues with nitro groups (e.g., 4f in ) exhibit lower melting points (152–154°C), while bulkier substituents (e.g., 4g in ) increase melting points (216–217°C) .
- Lipophilicity : Bromine’s higher molecular weight and lipophilicity (target compound) may improve membrane permeability compared to chlorine () or methoxy () derivatives .
Biological Activity
N-Benzyl-2-(4-bromophenyl)imidazo[1,2-A]pyridin-3-amine is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring fused to a pyridine ring, with a benzyl group and a 4-bromophenyl substituent. These structural components contribute to its potential reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Molecular Weight | 378.3 g/mol |
| CAS Number | 1152035-00-1 |
Synthesis
This compound can be synthesized through various methods, including the aza-Friedel-Crafts reaction and nucleophilic substitution reactions. The presence of the bromine atom allows for further functionalization, enhancing the compound's versatility in drug design.
Antitumor Properties
Research indicates that imidazo[1,2-a]pyridines exhibit significant antitumor activity. For instance, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study demonstrated that derivatives of imidazo[1,2-a]pyridine could decrease cell viability in aggressive cancer types by over 50% at certain concentrations .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds from this class have demonstrated effectiveness against a range of bacterial and fungal pathogens. For example, structure-activity relationship (SAR) studies revealed that specific modifications to the imidazo[1,2-a]pyridine structure can enhance antimicrobial potency .
Case Studies
- Antitumor Efficacy in Breast Cancer :
-
Antimicrobial Activity Against Fungi :
- In vitro tests revealed that derivatives of imidazo[1,2-a]pyridine exhibited varying degrees of activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 3.92 to 4.23 mM . This highlights the potential for developing new antifungal agents based on this scaffold.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer metabolism and microbial resistance.
- Receptor Modulation : It may also modulate receptor activities that are crucial for cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
